molecular formula C15H21N3OS B1419866 4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1177298-52-0

4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1419866
M. Wt: 291.4 g/mol
InChI Key: HBWKOGYTTXZTQK-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains morpholine, a common moiety in pharmaceuticals .


Molecular Structure Analysis

The molecular structure would likely feature a benzothiazole ring substituted with methyl groups at the 4 and 5 positions, and a morpholine ring attached via an ethyl linker .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Reactions with Nitrogen-Containing Bases

  • Study 1: Shablykin et al. (2008) explored the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases like morpholine, revealing nucleophilic replacement reactions and formation of new derivatives (Shablykin et al., 2008).

Benzothiazolyl Sulfoxides Reactivity

  • Study 2: Morita et al. (2008) studied the reactivity of α-phosphorylmethyl benzothiazolyl sulfoxides with amines such as morpholine, highlighting complex product mixtures and potential for new compound formation (Morita et al., 2008).

Synthesis of Estrogen Receptor Modulators

  • Study 3: Petrov et al. (2015) discussed the synthesis of 2-(Morpholin-4-yl)1-benzothiophene, a key intermediate in producing Raloxifene analogs, demonstrating the relevance in pharmaceutical synthesis (Petrov et al., 2015).

Antimicrobial Screening

  • Study 4: Jagtap et al. (2010) synthesized novel fluorobenzothiazole comprising sulfonamido thiazole with morpholine derivatives for antimicrobial evaluation, highlighting the antimicrobial potential of these compounds (Jagtap et al., 2010).

Structural Analysis

  • Study 5: Asiri and Khan (2010) performed a structural analysis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine using various spectral methods, contributing to understanding the compound's properties (Asiri & Khan, 2010).

Domino Reactions

  • Study 6: Sun et al. (2009) explored domino reactions involving 1,3-thiazolidinedione and various amines including morpholine, leading to the formation of dihydrothiophene derivatives and highlighting synthetic applications (Sun et al., 2009).

Crystal Structure Analysis

  • Study 7: Franklin et al. (2011) analyzed the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, a mannich base, providing insights into the conformation and hydrogen bonding interactions (Franklin et al., 2011).

Modification of Azoles

  • Study 8: Ibrayev et al. (2020) studied new derivatives of azoles, including benzothiazole with morpholine, aiming to develop biologically active compounds (Ibrayev M.K. et al., 2020).

properties

IUPAC Name

4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-11-3-4-13-14(12(11)2)17-15(20-13)16-5-6-18-7-9-19-10-8-18/h3-4H,5-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWKOGYTTXZTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCCN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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